molecular formula C13H16N2 B598899 1-tert-butyl-5-phenyl-1H-pyrazole CAS No. 1204355-48-5

1-tert-butyl-5-phenyl-1H-pyrazole

Cat. No.: B598899
CAS No.: 1204355-48-5
M. Wt: 200.285
InChI Key: OVLMIRLFPBIQHP-UHFFFAOYSA-N
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Description

1-tert-butyl-5-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-5-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrazole ring can be replaced with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-tert-butyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-tert-butyl-5-phenyl-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity . These interactions can modulate the activity of specific enzymes or receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Uniqueness: 1-tert-butyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-tert-butyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLMIRLFPBIQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693309
Record name 1-tert-Butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204355-48-5
Record name 1-tert-Butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the spatial arrangement of the pyrazole and phenyl rings in 1-tert-butyl-5-phenyl-1H-pyrazole?

A1: The research states that the pyrazole ring in this compound is essentially planar. This planar pyrazole ring is inclined at an angle of 82.82° relative to the phenyl ring []. This arrangement suggests limited conjugation between the two ring systems.

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